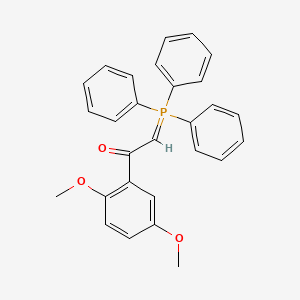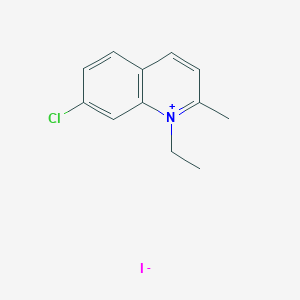
7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide is a chemical compound with the molecular formula C12H13ClIN. It is known for its unique structure, which includes a quinoline ring substituted with chlorine, ethyl, and methyl groups. This compound is often used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide typically involves the alkylation of 7-chloro-2-methylquinoline with ethyl iodide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium thiocyanate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Applications De Recherche Scientifique
7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to interfere with cellular processes makes it a compound of interest in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-2-methylquinolinium iodide
- 7-Chloroquinoline
- 2-Methylquinoline
Uniqueness
Compared to similar compounds, 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine substitution at the 7-position and the presence of both ethyl and methyl groups make it a versatile compound for various applications.
Propriétés
Numéro CAS |
654069-86-0 |
|---|---|
Formule moléculaire |
C12H13ClIN |
Poids moléculaire |
333.59 g/mol |
Nom IUPAC |
7-chloro-1-ethyl-2-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C12H13ClN.HI/c1-3-14-9(2)4-5-10-6-7-11(13)8-12(10)14;/h4-8H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
VOSAKFGTHSFIOA-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(C=CC2=C1C=C(C=C2)Cl)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


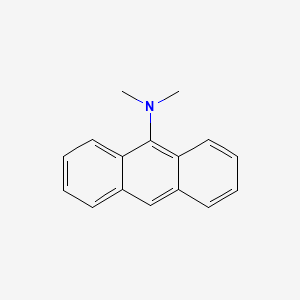
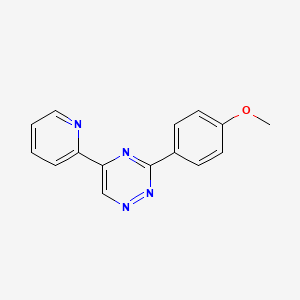
![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)
![3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B12544749.png)


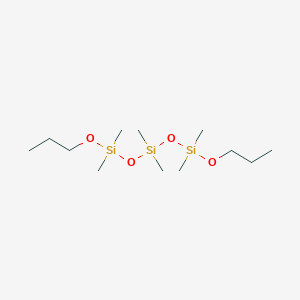
![Tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12544767.png)
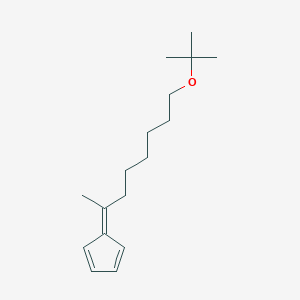


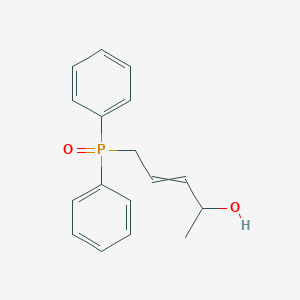
![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)
